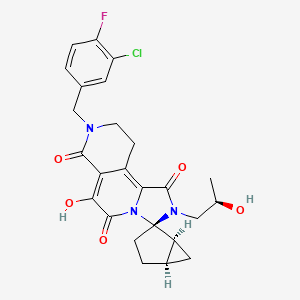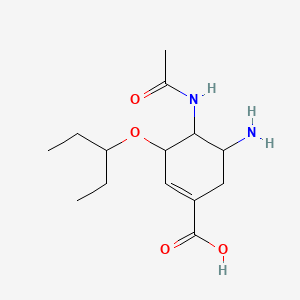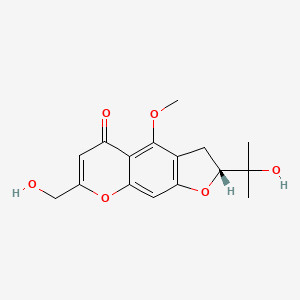
Norisoboldine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norisoboldine hydrochloride is a prominent isoquinoline alkaloid found in the traditional Chinese medicine Radix Linderae. It has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of rheumatoid arthritis and ulcerative colitis. This compound is known for its ability to modulate various biological pathways, making it a subject of extensive scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norisoboldine hydrochloride typically involves the extraction of Norisoboldine from Radix Linderae, followed by its conversion to the hydrochloride salt. The extraction process often employs solvents such as methanol or ethanol. The conversion to the hydrochloride salt is achieved by reacting Norisoboldine with hydrochloric acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar extraction and conversion processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Norisoboldine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the reaction conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of Norisoboldine .
Scientific Research Applications
Norisoboldine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study isoquinoline alkaloids and their derivatives.
Biology: Research has shown its potential in modulating immune responses and inflammation.
Medicine: It is being investigated for its therapeutic effects in rheumatoid arthritis, ulcerative colitis, and other inflammatory conditions.
Industry: Its anti-inflammatory properties make it a candidate for the development of new pharmaceuticals .
Mechanism of Action
Norisoboldine hydrochloride exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR). This activation leads to the modulation of various signaling pathways, including the NAD+/SIRT1/SUV39H1/H3K9me3 pathway. By targeting these pathways, this compound promotes the differentiation of regulatory T cells and attenuates inflammatory responses .
Comparison with Similar Compounds
Boldine: Another isoquinoline alkaloid with anti-inflammatory properties.
Berberine: Known for its antimicrobial and anti-inflammatory effects.
Palmatine: Exhibits similar pharmacological activities, including anti-inflammatory and antimicrobial effects
Uniqueness: Norisoboldine hydrochloride is unique due to its specific activation of the aryl hydrocarbon receptor and its subsequent effects on regulatory T cell differentiation. This distinct mechanism of action sets it apart from other similar compounds .
Properties
CAS No. |
5083-84-1 |
|---|---|
Molecular Formula |
C18H20ClNO4 |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
(6aS)-2,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol;hydrochloride |
InChI |
InChI=1S/C18H19NO4.ClH/c1-22-14-8-11-10(6-13(14)20)5-12-16-9(3-4-19-12)7-15(23-2)18(21)17(11)16;/h6-8,12,19-21H,3-5H2,1-2H3;1H/t12-;/m0./s1 |
InChI Key |
POXNVTUOIYRUGG-YDALLXLXSA-N |
Isomeric SMILES |
COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O.Cl |
Canonical SMILES |
COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone](/img/structure/B11932914.png)
![3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide](/img/structure/B11932916.png)

![2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid](/img/structure/B11932925.png)



![2-[(3aR,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B11932942.png)

![(3S)-3-amino-4-[[(2R)-1-amino-1-oxopropan-2-yl]-(2,2,4,4-tetramethylthietan-3-yl)amino]-4-oxobutanoic acid](/img/structure/B11932963.png)
![N-(4-methyl-5-oxo-6,6a-dihydrodithiolo[4,3-b]pyrrol-6-yl)propanamide](/img/structure/B11932964.png)
![1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine](/img/structure/B11932974.png)

![N-[3-[bis[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]amino]propyl]-1-oxoisochromene-3-carboxamide](/img/structure/B11932998.png)
